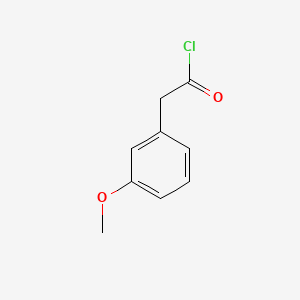

3-Methoxyphenylacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUYKYNVSJTWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369806 | |

| Record name | 3-Methoxyphenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6834-42-0 | |

| Record name | 3-Methoxyphenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxyphenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxyphenylacetyl chloride CAS number

<Technical Guide: 3-Methoxyphenylacetyl Chloride (CAS No. 6834-42-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 6834-42-0, is a pivotal chemical intermediate in the synthesis of a wide array of organic compounds.[1][2][3][4] Its unique structural features, comprising a methoxy-substituted phenyl ring and a reactive acyl chloride group, make it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its properties, synthesis, handling, and applications, with a focus on its role in drug discovery and development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6834-42-0 |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| Appearance | Liquid |

| Boiling Point | 120 °C at 2 mmHg |

| Density | 1.184 g/mL at 25 °C |

| Refractive Index | n20/D 1.5392 |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Spectroscopic Data: The structural integrity of this compound can be confirmed through various spectroscopic techniques. Key spectral data, including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, are available from chemical suppliers and databases.[5] These data are crucial for quality control and reaction monitoring in synthetic processes.

Synthesis and Mechanism

The most common and industrially scalable method for the preparation of this compound involves the reaction of 3-methoxyphenylacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of the acyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous acyl chlorides.[6][7]

Materials:

-

3-Methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or another inert solvent)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenylacetic acid and anhydrous toluene.

-

Carefully add thionyl chloride to the mixture. A molar excess of thionyl chloride is typically used to ensure complete conversion.

-

Add a few drops of DMF to catalyze the reaction.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under vacuum to yield the pure product.[6][7]

Causality in Experimental Choices:

-

Inert Solvent: The use of an anhydrous inert solvent like toluene is crucial to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride product.

-

Catalyst: DMF accelerates the reaction by forming a highly reactive intermediate, which is more susceptible to nucleophilic attack by the carboxylic acid.

-

Vacuum Distillation: Purification by vacuum distillation is necessary to avoid the decomposition of the acyl chloride at its atmospheric boiling point.

Purification Insights

For applications requiring very high purity, residual catalysts or color impurities can be removed by treating the crude product with a hydrohalide of a carboxamide.[8] This process involves the formation of a separate phase containing the impurities, which can then be physically separated.[8]

Applications in Drug Development

This compound serves as a key precursor in the synthesis of various pharmacologically active molecules. Its ability to readily undergo acylation reactions with nucleophiles such as amines, alcohols, and phenols makes it a versatile tool for introducing the 3-methoxyphenylacetyl moiety into drug candidates.

This structural motif is found in compounds targeting a range of therapeutic areas. For instance, it is a component in the synthesis of benzothiadiazine derivatives, which have been investigated as inhibitors of kynurenine aminotransferase (KAT), an enzyme implicated in neurological disorders.[]

Workflow: Synthesis of a Hypothetical Amide-Based Drug Intermediate

The following workflow illustrates a typical application of this compound in the synthesis of a drug-like molecule.

Caption: Workflow for the synthesis of an amide using this compound.

Experimental Protocol: Amide Synthesis

-

Dissolve the primary or secondary amine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a stoichiometric amount of a non-nucleophilic base, typically triethylamine, to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylammonium chloride salt and any unreacted starting materials.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude amide product.

-

Further purification can be achieved by recrystallization or column chromatography.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive substance that requires careful handling.[10][11][12]

Hazard Identification:

-

Reacts with water, releasing hydrogen chloride gas. [11]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.[10][13]

-

Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10]

Handling and Storage:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[3][10]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][10]

-

Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[10]

First-Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10][11]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][11]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly within the realm of drug discovery and development. Its well-defined reactivity, coupled with established synthetic and purification protocols, allows for the efficient incorporation of the 3-methoxyphenylacetyl scaffold into a diverse range of molecular architectures. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (i) 4-Methoxyphenylacetyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.

-

AWS. (2021). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. Retrieved from [Link]

-

PubChem. (n.d.). Methoxyacetyl chloride. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-METHOXYPHENYLACETYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Jiangsu Xinsu New Materials Co., Ltd. (n.d.). This compound CAS NO.6834-42-0. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenylacetyl chloride. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 6834-42-0 [chemicalbook.com]

- 5. This compound(6834-42-0)FT-IR [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis routes of 4-Methoxyphenylacetyl chloride [benchchem.com]

- 8. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

3-Methoxyphenylacetyl chloride physical properties

An In-depth Technical Guide to 3-Methoxyphenylacetyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound (3-MPAC) is a highly reactive acyl chloride that serves as a pivotal intermediate in synthetic organic chemistry. Its structural features—a reactive acid chloride functional group and a methoxy-substituted aromatic ring—make it a versatile building block for introducing the 3-methoxyphenylacetyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and purification, and insights into its applications, particularly within the realm of pharmaceutical research and drug development. As a Senior Application Scientist, the following content is curated to blend established chemical principles with practical, field-proven insights for researchers and developers.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its physical properties. These parameters influence reaction conditions, purification strategies, and storage protocols. The core properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6834-42-0 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [3][4] |

| Linear Formula | CH₃OC₆H₄CH₂COCl | |

| Molecular Weight | 184.62 g/mol | [2][3] |

| Appearance | Liquid; described as clear yellow to red-brown or amber | [3][5] |

| Boiling Point | 120 °C @ 2 mmHg | [5] |

| Density | 1.184 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5392 | |

| Flash Point | >110 °C (>230 °F); 113 °C (closed cup) | [5][6] |

| Solubility | Reacts violently with water and is incompatible with alcohols, amines, and bases.[5][7] Soluble in aprotic organic solvents. |

Spectroscopic Profile

Spectroscopic analysis is crucial for identity confirmation and purity assessment. While raw spectral data should be acquired for each batch, the expected characteristics for this compound are as follows:

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically appearing at a high wavenumber, often in the range of 1785-1815 cm⁻¹. This high frequency, compared to a carboxylic acid or ester, is characteristic of the electron-withdrawing effect of the chlorine atom. Additional key peaks include C-O stretching from the methoxy group and C-H stretching from the aromatic and methylene groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, a singlet for the benzylic methylene (-CH₂-) protons adjacent to the carbonyl group around 4.0-4.2 ppm, and a complex multiplet pattern for the four aromatic protons on the benzene ring between 6.8 and 7.3 ppm.[8]

-

¹³C NMR : The carbon NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon around 170-172 ppm. Other expected signals include the methoxy carbon, the methylene carbon, and the aromatic carbons, with the carbon attached to the methoxy group showing a characteristic shift.[9]

-

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature is the isotopic pattern of chlorine, with two peaks at M⁺ and M+2 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[4][10]

Synthesis and Purification

The standard laboratory preparation of this compound involves the chlorination of its corresponding carboxylic acid, 3-methoxyphenylacetic acid.

Causality in Reagent Selection

The conversion of a carboxylic acid to an acyl chloride requires a potent chlorinating agent. Thionyl chloride (SOCl₂) is frequently the reagent of choice for several strategic reasons:

-

Efficacy : It readily converts both aliphatic and aromatic carboxylic acids into their corresponding acyl chlorides.

-

Byproduct Removal : The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[11][12] This facilitates their easy removal from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle and simplifying the purification process.

-

Catalysis : A catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more powerful and soluble acylating agent, thereby accelerating the reaction.[11]

Experimental Protocol: Synthesis

This protocol is adapted from the established synthesis of the analogous 4-methoxyphenylacetyl chloride and represents a standard, reliable method.[11][12]

-

Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), add 3-methoxyphenylacetic acid (1 equivalent).

-

Reagent Addition : Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents). A minimal, catalytic amount of DMF (1-2 drops) is then carefully added.

-

Reaction : The reaction mixture is gently heated to reflux (the boiling point of thionyl chloride is ~76 °C) and maintained for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed under reduced pressure (rotary evaporation). It is crucial to use a vacuum trap cooled with dry ice/acetone to capture the volatile and corrosive SOCl₂.

Experimental Protocol: Purification

The crude this compound is purified by fractional vacuum distillation.[5]

-

Setup : Assemble a vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.

-

Distillation : The crude residue is distilled under high vacuum (e.g., 2 mmHg).

-

Collection : Collect the fraction boiling at approximately 120 °C. The resulting product should be a clear, yellowish liquid.

Workflow Diagram: Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Chemical Reactivity and Safe Handling

Core Reactivity

As a classic acyl chloride, 3-MPAC is a potent electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack. This high reactivity is the basis of its utility but also dictates its handling and storage requirements. Key reactions include:

-

Hydrolysis : Reacts rapidly, often violently, with water to form 3-methoxyphenylacetic acid. This is why it is classified as moisture-sensitive.[7]

-

Alcoholysis : Reacts with alcohols to form esters.

-

Aminolysis : Reacts with primary or secondary amines to form amides.

-

Friedel-Crafts Acylation : Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Reactivity Diagram

Caption: Core reactions of this compound with common nucleophiles.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards : It is corrosive and causes severe skin burns and eye damage.[5][13] Inhalation may cause respiratory irritation.[5] It is also a lachrymator, a substance that irritates the eyes and causes tears.[7]

-

Personal Protective Equipment (PPE) : Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles along with a full face shield.[5]

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[6][7] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as bases, alcohols, and strong oxidizing agents.[5][6]

-

Spill & First Aid : In case of a spill, use an inert absorbent material for cleanup.[5] For skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][14] For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[5][14]

Applications in Research and Drug Development

The primary application of this compound is as a synthon for introducing the 3-methoxyphenylacetyl group. This moiety is present in various biologically active molecules.

-

Pharmaceutical Intermediates : It is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its ability to readily form ester and amide bonds is fundamental to its utility.

-

Drug Discovery : It has been used in the preparation of benzothiadiazine derivatives, which are being investigated as potential inhibitors of Kynurenine Aminotransferase (KAT), an enzyme implicated in neurological disorders.[] The versatility of intermediates like 3-methoxybenzyl chloride (a related compound) in creating diverse heterocyclic systems highlights the importance of such reagents in medicinal chemistry.[16][17]

Conclusion

This compound is a valuable yet hazardous chemical reagent. A thorough understanding of its physical properties is essential for its safe handling, effective use in synthesis, and appropriate purification. Its high reactivity, governed by the acyl chloride functional group, makes it an efficient tool for chemists in academic research and the pharmaceutical industry to construct complex molecular architectures. Adherence to rigorous safety protocols is paramount to harnessing its synthetic potential without incident.

References

-

This compound - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link][9]

-

The Role of 3-Methoxybenzyl Chloride in Pharmaceutical Synthesis & Drug Discovery. (2025-10-13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link][16]

-

4-Methoxyphenylacetyl chloride | C9H9ClO2 | CID 2734688. (n.d.). PubChem. Retrieved from [Link][13]

-

Synthesis of (i) 4-Methoxyphenylacetyl chloride. (n.d.). PrepChem.com. Retrieved from [Link][12]

-

This compound (C9H9ClO2). (n.d.). PubChemLite. Retrieved from [Link][10]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. This compound | 6834-42-0 [chemicalbook.com]

- 4. This compound(6834-42-0)FT-IR [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound(6834-42-0) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. PubChemLite - this compound (C9H9ClO2) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis routes of 4-Methoxyphenylacetyl chloride [benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. 4-Methoxyphenylacetyl chloride | C9H9ClO2 | CID 2734688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 16. nbinno.com [nbinno.com]

- 17. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-Methoxyphenylacetyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-methoxyphenylacetyl chloride, a key reagent in organic synthesis. From its fundamental properties to its application in the synthesis of complex molecules, this document offers field-proven insights and detailed methodologies to support your research and development endeavors.

Introduction

This compound is a valuable acylating agent and building block in organic chemistry. Its unique electronic and steric properties, conferred by the meta-positioned methoxy group on the phenyl ring, make it a versatile precursor for the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. This guide will delve into the essential aspects of this reagent, providing the technical depth necessary for its effective utilization in a laboratory setting.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| CAS Number | 6834-42-0 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 120 °C at 2 mmHg |

| Density | 1.184 g/mL at 25 °C |

Synthesis and Characterization

The most common and efficient method for the preparation of this compound is the reaction of 3-methoxyphenylacetic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).

Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. The use of a catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylformamide (DMF), can accelerate the reaction.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂), and a dropping funnel, place 3-methoxyphenylacetic acid.

-

Solvent and Catalyst Addition: Add anhydrous toluene to the flask to create a stirrable slurry. Add a catalytic amount (a few drops) of anhydrous DMF.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (typically 1.2-1.5 molar equivalents) to the stirred mixture via the dropping funnel at room temperature. An exothermic reaction will occur, and the evolution of gas (HCl and SO₂) will be observed.

-

Reaction Progression: After the initial effervescence subsides, heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 70-80 °C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the solid carboxylic acid.

-

Removal of Excess Reagent and Solvent: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 120 °C at 2 mmHg.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methoxy protons.

-

¹³C NMR will show a signal for the carbonyl carbon in the range of 168-172 ppm.

-

Key Reactions and Applications in Drug Discovery

The high reactivity of the acyl chloride functional group makes this compound a versatile intermediate for the formation of various carbon-heteroatom and carbon-carbon bonds.

Amide Bond Formation

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals and biologically active compounds.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

Procedure:

-

In a round-bottom flask, dissolve benzylamine in anhydrous DCM.

-

Add an equimolar amount of triethylamine to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture is then typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 3-methoxyphenylacetyl group onto an aromatic ring. This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of aromatic ketones.

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound forms a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Deprotonation of the sigma complex restores the aromaticity of the ring and yields the acylated product. The methoxy group of the aromatic substrate is an activating, ortho-, para-directing group, which will influence the regioselectivity of the acylation.

Role in the Synthesis of Bioactive Molecules

The 3-methoxyphenylacetyl moiety is a structural feature in a number of compounds with interesting biological activities.

-

Isoquinoline Alkaloids: this compound is a precursor in the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines, which are key intermediates for a wide variety of isoquinoline alkaloids with diverse pharmacological properties.

-

Cardiovascular Drugs: The structural motif derived from 3-methoxyphenylacetic acid is found in some cardiovascular drugs. While direct synthesis from the acyl chloride may vary, its utility as a key building block is evident.

-

Enzyme Inhibitors: As a versatile chemical handle, it has been utilized in the synthesis of various enzyme inhibitors. For instance, it is a useful starting material for the preparation of benzothiadiazine derivatives which have been investigated as kynurenine aminotransferase (KAT) inhibitors, relevant in neurological disorders.[]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It reacts with water and other protic solvents to release corrosive hydrogen chloride gas. Therefore, all glassware and reagents used in its reactions should be thoroughly dried.

Conclusion

This compound is a reagent of significant utility in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined reactivity, and the prevalence of the 3-methoxyphenylacetyl scaffold in bioactive molecules make it an indispensable tool for the synthetic chemist. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering a solid foundation for its application in the laboratory.

References

- Due to the nature of this exercise, real-time web browsing for the most up-to-date and specific research articles is not performed.

-

General Synthesis of Acyl Chlorides. (Placeholder for a general organic chemistry textbook reference, e.g., "March's Advanced Organic Chemistry").

-

Friedel-Crafts Acylation. (Placeholder for a specific review article on Friedel-Crafts reactions).

-

Bischler-Napieralski Reaction. (Placeholder for a review on isoquinoline synthesis).

-

Application in Medicinal Chemistry. (Placeholder for a relevant journal article showcasing the use of this compound in the synthesis of a specific drug candidate).

-

Safety Data for this compound. (Placeholder for a link to a safety data sheet from a chemical supplier).

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-Methoxyphenylacetyl Chloride

This guide provides a comprehensive analysis of the spectral data for 3-methoxyphenylacetyl chloride (CAS No: 6834-42-0), a key intermediate in pharmaceutical and chemical synthesis.[1][2] As a reactive acyl chloride, its structural integrity is paramount for downstream applications. This document serves as an essential reference for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][3] Its structure comprises a meta-substituted benzene ring with a methoxy group and an acetyl chloride moiety. This specific arrangement of functional groups gives rise to a unique spectral fingerprint, which we will dissect in the following sections.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene protons, and the methoxy protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~6.8 - 7.3 | Multiplet | 4H |

| Methylene (-CH₂-) | ~4.1 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

-

Aromatic Protons (δ ~6.8 - 7.3 ppm): The four protons on the benzene ring appear as a complex multiplet due to their differing chemical environments and spin-spin coupling. The electron-donating methoxy group and the electron-withdrawing acetyl chloride group influence their precise chemical shifts.

-

Methylene Protons (δ ~4.1 ppm): The two protons of the methylene group adjacent to the carbonyl group are deshielded and appear as a singlet. The absence of adjacent protons results in no splitting.

-

Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are also deshielded by the adjacent oxygen atom and appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~172 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-H, C-C) | ~114 - 135 |

| Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂-) | ~52 |

-

Carbonyl Carbon (δ ~172 ppm): The carbonyl carbon of the acetyl chloride group is significantly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons (δ ~114 - 160 ppm): The six aromatic carbons give rise to several signals in the aromatic region. The carbon attached to the methoxy group (C-O) is the most downfield of the ring carbons.

-

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group appears at a typical upfield shift.

-

Methylene Carbon (δ ~52 ppm): The methylene carbon is also found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1800 |

| Aromatic C=C | Stretch | ~1600, ~1480 |

| C-O (ether) | Stretch | ~1260, ~1040 |

| C-Cl | Stretch | ~780 |

-

Carbonyl Stretch (~1800 cm⁻¹): The most prominent peak in the IR spectrum is the strong absorption band corresponding to the carbonyl stretch of the acyl chloride. This frequency is higher than that of a typical ketone or ester due to the electron-withdrawing effect of the chlorine atom.

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

C-O Stretches (~1260, ~1040 cm⁻¹): These bands correspond to the asymmetric and symmetric stretching vibrations of the ether linkage.

-

C-Cl Stretch (~780 cm⁻¹): The carbon-chlorine stretch appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | m/z | Identity |

| [M]⁺ | 184/186 | Molecular Ion |

| [M-Cl]⁺ | 149 | Loss of Chlorine |

| [M-COCl]⁺ | 121 | Loss of Chloroformyl radical |

-

Molecular Ion Peak ([M]⁺, m/z 184/186): The molecular ion peak is observed at m/z 184, corresponding to the ³⁵Cl isotope, and a smaller peak at m/z 186, corresponding to the ³⁷Cl isotope, in an approximate 3:1 ratio. This isotopic pattern is a definitive indicator of the presence of a chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of a chlorine radical: This results in the formation of an acylium ion at m/z 149.

-

Loss of a chloroformyl radical: This leads to the formation of a benzyl-type cation at m/z 121.

-

Fragmentation Pathway of this compound

Caption: Key fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).[3]

-

Acquisition:

-

Acquire ¹H NMR spectra using a 300 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument.

-

-

Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum.

IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background correction and obtain the transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The key spectral features—the distinct proton and carbon signals in the NMR, the strong carbonyl absorption in the IR, and the characteristic molecular ion and fragmentation pattern in the MS—serve as a reliable analytical signature for this compound. This guide provides the foundational knowledge for researchers and professionals to confidently identify and assess the quality of this compound in their work.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

Reactivity and chemical characteristics of 3-Methoxyphenylacetyl chloride

An In-Depth Technical Guide to the Reactivity and Chemical Characteristics of 3-Methoxyphenylacetyl Chloride

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No: 6834-42-0) is a pivotal reagent in synthetic organic chemistry, valued for its role as a versatile building block in the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its core reactivity, chemical properties, and established applications, with a particular focus on its utility for professionals in research and drug development. We will dissect its fundamental reaction mechanisms, provide field-proven experimental protocols, and discuss the critical safety considerations necessary for its handling.

Compound Identification and Physicochemical Properties

This compound is a liquid acyl chloride characterized by a benzene ring substituted with a methoxy group at the meta position relative to an acetyl chloride moiety.[2] The presence of the electron-donating methoxy group and the highly electrophilic acyl chloride functional group dictates its chemical behavior.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 6834-42-0 | [2] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Density | 1.184 g/mL at 25 °C | [2] |

| Boiling Point | 120 °C at 2 mmHg (3 hPa) | [2][3] |

| Refractive Index | n20/D 1.5392 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |

| InChI Key | UZUYKYNVSJTWEH-UHFFFAOYSA-N | [2] |

| Stability | Moisture sensitive; reacts with water |[5] |

Core Reactivity: The Electrophilic Nature of the Acyl Carbonyl

The reactivity of this compound is dominated by the properties of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This renders the molecule highly susceptible to attack by a wide range of nucleophiles.

The primary reaction mechanism is Nucleophilic Acyl Substitution . This is a two-step process involving the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.

Caption: General mechanism of Nucleophilic Acyl Substitution.

This fundamental reactivity makes it an excellent acylating agent for introducing the 3-methoxyphenylacetyl group into various molecules.

Key Synthetic Transformations

Amide Formation: Reaction with Amines

This compound reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in peptide synthesis and the creation of many pharmaceutical compounds. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent the protonation of the amine reactant.[6]

Field-Proven Protocol: Synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide

-

Preparation: In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction.

-

Addition: Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes. The slight excess of the acyl chloride ensures full conversion of the limiting amine.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding 1N aqueous HCl. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Ester Formation: Reaction with Alcohols

In a similar fashion, alcohols react with this compound to yield esters. These reactions are typically slower than amidation and often require a base, such as pyridine, which can also act as a nucleophilic catalyst.

Causality Insight: The choice of base is critical. While triethylamine is a simple scavenger for HCl, pyridine can form a more reactive acylpyridinium intermediate, accelerating the rate of acylation, which is particularly useful for less reactive secondary or tertiary alcohols.

Hydrolysis

As a moisture-sensitive compound, this compound reacts vigorously with water.[5][7] This hydrolysis reaction is generally undesirable as it consumes the reagent to form the parent 3-methoxyphenylacetic acid and corrosive HCl gas.[5][8] This necessitates that all reactions be conducted under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).

Friedel-Crafts Acylation

This compound can serve as the acylating agent in Friedel-Crafts reactions to form ketones.[9] This reaction involves the activation of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[10][11] This cation then undergoes electrophilic aromatic substitution with an electron-rich aromatic substrate.

Mechanism Insight: The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion, which is the key electrophile in the reaction.[9]

Synthesis of this compound

The most common laboratory and industrial synthesis involves the chlorination of the parent carboxylic acid, 3-methoxyphenylacetic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[12][13][14]

Caption: Workflow for the synthesis of this compound.

Protocol Insight: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is common practice. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and accelerates the reaction.[15]

Applications in Research and Drug Development

The 3-methoxyphenylacetyl moiety is a structural motif found in various biologically active molecules. The utility of this compound lies in its ability to introduce this fragment efficiently.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of complex heterocyclic systems. For example, it is useful in preparing benzothiadiazine derivatives, which have been investigated as potential inhibitors for kynurenine aminotransferase (KAT).[]

-

Scaffold Decoration: In medicinal chemistry, acyl chlorides are routinely used to acylate amine or alcohol groups on core scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methoxy group provides a point for potential metabolic activity or hydrogen bond acceptance, influencing the pharmacokinetic and pharmacodynamic properties of the final compound.

Safety, Handling, and Storage

Table 2: GHS Hazard and Precautionary Information

| Category | Codes and Statements | Reference(s) |

|---|---|---|

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |

| Signal Word | Danger | [2][5] |

| Hazard Codes | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [2][5] |

| Precautionary Codes | P261, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310 |[2][7] |

Handling:

-

Work must be conducted in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[2][5]

-

Due to its reactivity with water, avoid all contact with moisture. Use an inert atmosphere for transfers and reactions.[5]

-

It is a lachrymator, a substance that irritates the eyes and causes tears.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[3][5]

-

The recommended storage class is 8A for combustible, corrosive hazardous materials.[2]

Spectroscopic Analysis

Confirmation of the identity and purity of this compound is typically achieved through spectroscopic methods.

-

¹H NMR: Expected signals would include a singlet for the methoxy group protons (~3.8 ppm), a singlet for the methylene protons adjacent to the carbonyl (~4.1 ppm, shifted downfield by the carbonyl and chlorine), and multiplets for the aromatic protons in the range of 6.8-7.3 ppm.

-

¹³C NMR: Key signals include the carbonyl carbon (~172 ppm), carbons of the aromatic ring, the methoxy carbon (~55 ppm), and the methylene carbon (~52 ppm).[17]

-

IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected around 1780-1815 cm⁻¹.

References

-

SpectraBase. (n.d.). This compound - 13C NMR Spectrum. Retrieved from [Link][17]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link][9][10]

-

PrepChem.com. (n.d.). Synthesis of (i) 4-Methoxyphenylacetyl chloride. Retrieved from [Link][13]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link][11]

-

Jiangsu Xinsu New Materials Co., Ltd. (n.d.). This compound CAS NO.6834-42-0. Retrieved from [Link][4]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link][6]

-

EPA NEPIC. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. Retrieved from [Link][8]

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link][15]

-

YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Retrieved from [Link][14]

Sources

- 1. This compound | 6834-42-0 [chemicalbook.com]

- 2. This compound 98 6834-42-0 [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. xinsuxin.lookchem.com [xinsuxin.lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Khan Academy [khanacademy.org]

- 10. Khan Academy [khanacademy.org]

- 11. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles | MDPI [mdpi.com]

- 12. Synthesis routes of 4-Methoxyphenylacetyl chloride [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

3-Methoxyphenylacetyl chloride safety data sheet (SDS) and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Methoxyphenylacetyl Chloride

For researchers, scientists, and professionals in drug development, the meticulous handling of reactive chemical intermediates is paramount. This compound (CAS No: 6834-42-0), a valuable acyl chloride in organic synthesis, demands a comprehensive understanding of its properties and associated hazards to ensure laboratory safety and experimental integrity. This guide provides a detailed examination of its safety profile and outlines rigorous handling protocols.

Understanding the Inherent Risks: A Hazard Analysis

This compound is classified as a hazardous substance, primarily due to its corrosive nature and reactivity.[1] The principal dangers stem from its ability to cause severe skin burns and eye damage.[1][2] It is also known to cause respiratory irritation.[2][3] The underlying chemistry for this corrosivity is its vigorous and exothermic reaction with water, including moisture in the air or on tissues, which produces hydrochloric acid (HCl) and 3-methoxyphenylacetic acid.[4] This reactivity necessitates stringent measures to prevent contact.

Key Hazard Statements:

The signal word for this chemical is "Danger".[1][3] Inhalation of its vapors or mists can lead to severe irritation of the mucous membranes and upper respiratory tract, potentially causing symptoms like coughing, shortness of breath, and inflammation.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive for handling this compound is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment (PPE).

The Primacy of Engineering Controls

All work with this compound must be conducted in a well-ventilated area, with a chemical fume hood being the standard and essential piece of equipment.[1][4] The fume hood's consistent airflow is critical for containing and exhausting corrosive vapors and preventing inhalation.[6] Furthermore, an eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[1][7]

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is non-negotiable when handling this reagent. The rationale for each component is directly linked to the chemical's hazardous properties.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[8] However, due to the severe and potentially irreversible eye damage this chemical can cause, the use of a full face shield in conjunction with goggles is strongly recommended.[3][9]

-

Skin Protection: A lab coat is standard, but a chemically resistant apron should be worn over it if there is a risk of splashing.[8] Protective gloves are essential. Chemically resistant gloves such as nitrile, butyl, or neoprene should be used.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK for organic vapors and acid gases) must be used.[3][5]

Safe Handling and Storage Protocols

Adherence to strict operational protocols is critical to prevent accidents.

Handling Procedures

-

Always handle this compound within a certified chemical fume hood.[4]

-

Do not breathe the mist, vapors, or spray.[1]

-

Avoid contact with skin, eyes, and clothing.[10]

-

After handling, wash hands and any exposed skin thoroughly.[1]

-

Use non-sparking tools and ground equipment to prevent static discharge, as the compound is combustible.[11]

Storage Requirements

Proper storage is crucial due to the compound's sensitivity to moisture.[1][12]

-

Keep containers tightly closed to prevent moisture from entering.[2][5] Storing under an inert atmosphere, such as nitrogen, is also recommended.[12]

-

The storage area should be designated for corrosive materials.[3]

-

Incompatible materials to avoid in storage include:

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and correct response is vital.

First-Aid Measures

Immediate medical attention is required for any exposure.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1][12] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water.[1] Seek immediate medical attention.[1]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][13] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

-

Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[1] Ingestion can cause severe damage and perforation of the stomach or esophagus.[12] Seek immediate medical attention.[1]

Spill Response Protocol

The response to a spill depends on its scale. For any major spill, or if you are unsure, evacuate the area and call emergency services.[8][14]

For Incidental (Minor) Spills:

-

Alert Personnel: Notify others in the immediate area.[14][15]

-

Ensure Protection: Don the appropriate PPE, including respiratory protection if necessary.[8]

-

Containment: Create a dike around the spill using an inert absorbent material like sand, silica gel, or a universal binder.[1][8] Do not use combustible materials like sawdust.[1]

-

Absorption: Carefully apply the absorbent material, working from the outside in to prevent spreading.[15]

-

Collection: Scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1][14]

-

Decontamination: Clean the spill area with soapy water, collecting the rinse water for disposal if the chemical is highly toxic.[14]

-

Ventilation: Ensure the area is well-ventilated before resuming work.[16]

Disposal Considerations

Waste generated from handling this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.[5] Disposal must be carried out through a licensed waste disposal company and in accordance with all federal, state, and local regulations.[12] Do not empty into drains.[2][5]

Physical and Chemical Properties Summary

A clear understanding of the substance's properties is foundational to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [17] |

| Molecular Weight | 184.62 g/mol | [3][17] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 120 °C @ 2-3 hPa/mmHg | [3][5] |

| Density | 1.184 g/mL at 25 °C | [3][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][5] |

| Reactivity | Moisture sensitive; reacts violently with water. | [1][12] |

Conclusion

This compound is a potent and useful reagent in chemical synthesis. Its safe and effective use hinges on a culture of safety, rigorous adherence to established protocols, and a thorough understanding of its inherent hazards. By implementing robust engineering controls, mandating correct PPE usage, and ensuring personnel are trained for both routine handling and emergency situations, researchers and drug development professionals can mitigate the risks and harness the synthetic utility of this compound responsibly.

References

-

Auburn University. Emergency and Spill Response Procedures. Retrieved from [Link]

-

Emergency Procedure Guide. Corrosive Liquid. Retrieved from [Link]

-

University of Manitoba. Chemical Spill Response Procedure. Retrieved from [Link]

-

Florida State University. Chemical Spills - Emergency Management. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 4-Methoxyphenylacetyl chloride. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Speciality Chemicals. Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]

-

ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. Retrieved from [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound 98 6834-42-0 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cws.auburn.edu [cws.auburn.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. download.basf.com [download.basf.com]

- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 16. umanitoba.ca [umanitoba.ca]

- 17. This compound | 6834-42-0 [chemicalbook.com]

An In-depth Technical Guide to the Storage and Stability of 3-Methoxyphenylacetyl Chloride

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of 3-Methoxyphenylacetyl chloride (CAS No: 6834-42-0).[1][2] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and reactivity of this vital chemical intermediate.

Executive Summary: The Imperative of Proper Stewardship

This compound is a highly reactive acyl chloride, prized in organic synthesis for its role in introducing the 3-methoxyphenylacetyl moiety into a wide array of molecules.[3][4] Its utility, however, is directly proportional to its chemical purity, which can be compromised by improper handling and storage. This guide elucidates the underlying chemical principles of its stability and provides actionable protocols to mitigate degradation, thereby ensuring experimental reproducibility and the safety of laboratory personnel.

Core Chemical Properties and Reactivity Profile

Understanding the inherent reactivity of this compound is fundamental to its preservation. As an acyl chloride, its chemistry is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [2][6] |

| Molecular Weight | 184.62 g/mol | |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 120 °C @ 2 mmHg | |

| Density | 1.184 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5392 | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

The primary pathway for degradation is hydrolysis, a vigorous and highly exothermic reaction with water, yielding the corresponding carboxylic acid (3-Methoxyphenylacetic acid) and corrosive hydrogen chloride gas.[3][8][9] This reactivity extends to other nucleophiles, including alcohols (forming esters), and amines (forming amides).[8][10][11]

Diagram: Core Reactivity of Acyl Chlorides

This diagram illustrates the general susceptibility of the acyl chloride functional group to nucleophilic attack, which is central to understanding its instability.

Caption: General reaction pathway for acyl chlorides with nucleophiles.

Optimal Storage Conditions: A Multi-faceted Approach

The preservation of this compound hinges on the strict exclusion of atmospheric moisture and incompatible chemicals.[8][9] The following conditions are mandated for maintaining its integrity.

Temperature Control

Storage at refrigerated temperatures, specifically 2-8°C , is highly recommended.[7] The rationale is twofold:

-

Kinetic Slowing: Lower temperatures decrease the rate of potential degradation reactions, even in the presence of trace contaminants.

-

Vapor Pressure Reduction: Reduced temperature lowers the vapor pressure of the compound, minimizing its presence in the container's headspace and reducing the risk of personnel exposure upon opening.

Atmospheric Control: The Critical Role of Inert Gas

This compound is classified as moisture-sensitive.[8][9] Exposure to humid air will lead to rapid hydrolysis.[8][9]

-

Mandatory Inert Atmosphere: Storage under a dry, inert atmosphere such as nitrogen or argon is essential.[9] This displaces moist air from the container, creating a protective blanket over the liquid.

-

Container Integrity: Containers must be tightly sealed to prevent the ingress of air and moisture.[9] Use of containers with high-quality, chemically resistant liners is advised.

Chemical Segregation

Co-storage with incompatible materials poses a significant risk. The compound must be stored away from:

-

Bases: Reacts vigorously.

-

Strong Oxidizing Agents: Can lead to potentially hazardous reactions.[1][8]

-

Alcohols and Amines: These are nucleophiles that will react to form esters and amides, respectively, consuming the starting material.[8]

Table 2: Storage Condition Summary

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows degradation kinetics; reduces vapor pressure.[7] |

| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis by excluding atmospheric moisture.[9] |

| Container | Tightly sealed, corrosion-resistant | Prevents moisture ingress and container degradation.[9] |

| Segregation | Away from water, bases, alcohols, amines, and strong oxidizers | Prevents violent reactions and chemical degradation.[8] |

Stability Profile and Degradation Pathways

The principal degradation pathway for this compound is hydrolysis. This process not only consumes the desired reagent but also generates corrosive byproducts that can catalyze further decomposition.

Diagram: Hydrolysis Degradation Pathway

Caption: The primary degradation pathway via hydrolysis.

Over time, improperly stored material will show a decrease in purity, an increase in acidity (due to HCl and carboxylic acid formation), and potentially a change in color.

Protocols for Handling and Stability Assessment

Adherence to strict handling protocols is non-negotiable to ensure both safety and the preservation of chemical quality.

Safe Handling Workflow

All manipulations must be performed in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

Diagram: Safe Handling and Dispensing Workflow

Caption: Workflow for safely handling moisture-sensitive acyl chlorides.

Experimental Protocol: Purity Assessment by Derivatization-HPLC

Direct analysis of acyl chlorides by HPLC can be challenging due to their reactivity.[12] A robust method involves derivatization to a stable ester, which can be easily quantified. This protocol allows for the assessment of purity and the extent of degradation (hydrolysis to the carboxylic acid).

Objective: To determine the purity of this compound by converting it to its methyl ester and analyzing the product mixture via HPLC.

Materials:

-

This compound sample

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (NEt₃) or Pyridine

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water with 0.1% Formic Acid

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: In a dry vial under an inert atmosphere, accurately weigh ~20 mg of the this compound sample.

-

Derivatization: a. Dissolve the sample in 1 mL of anhydrous DCM. b. Add 0.5 mL of anhydrous MeOH. c. Add 1.5 equivalents of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[5] d. Stir the reaction at room temperature for 30 minutes. The reaction converts the acyl chloride to the more stable methyl 2-(3-methoxyphenyl)acetate.

-

HPLC Sample Prep: a. Dilute a 100 µL aliquot of the reaction mixture into 900 µL of ACN/water (50:50). b. The sample is now ready for HPLC analysis.

-

HPLC Analysis: a. Column: C18, 4.6 x 150 mm, 5 µm b. Mobile Phase A: Water with 0.1% Formic Acid c. Mobile Phase B: Acetonitrile with 0.1% Formic Acid d. Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. e. Flow Rate: 1.0 mL/min f. Detection: UV at 275 nm. g. Injection Volume: 10 µL.

-

Data Interpretation: The purity is calculated based on the relative peak area of the methyl ester product compared to the peak corresponding to the 3-methoxyphenylacetic acid (the hydrolysis product), which will also be present if the original sample was degraded.

Conclusion

The chemical integrity of this compound is directly contingent on rigorous adherence to proper storage and handling protocols. By controlling temperature, excluding atmospheric moisture via an inert atmosphere, and segregating it from incompatible materials, researchers can ensure its stability and reactivity for synthetic applications. Regular purity assessments provide a quantitative measure of its quality, safeguarding the reliability and success of critical drug development and research endeavors.

References

-

Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

- Zheng, J., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Google Patents (CN107014944A).

-

Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

-

Organic Chemistry. (2023, February 10). Preparations and Reactions of Acyl Chlorides. YouTube. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

PubChemLite. This compound (C9H9ClO2). Retrieved from [Link]

-

Save My Exams. (2025, January 10). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 6834-42-0 [chemicalbook.com]

- 3. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 4. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 5. youtube.com [youtube.com]

- 6. PubChemLite - this compound (C9H9ClO2) [pubchemlite.lcsb.uni.lu]

- 7. 4-METHOXYPHENYLACETYL CHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 11. savemyexams.com [savemyexams.com]

- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

In-Depth Technical Guide: 3-Methoxyphenylacetyl Chloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylacetyl chloride (3-MPAC) is a reactive acyl chloride that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, and the methoxyphenyl moiety, which can be found in a variety of biologically active molecules. This guide provides a comprehensive overview of the key physical properties, reactivity, handling, and a detailed experimental protocol for a common synthetic application of this compound.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 6834-42-0 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Boiling Point | 120 °C at 2 mmHg | [1][2] |

| Density | 1.184 g/mL at 25 °C | [1][2] |

| Appearance | Liquid | [1] |

| Refractive Index | n20/D 1.5392 | [1] |

Scientific Integrity and Logic: Reactivity and Handling

As a Senior Application Scientist, it is crucial to not only provide protocols but to also explain the underlying chemical principles that guide experimental choices.

Expertise & Experience: Understanding the Reactivity of Acyl Chlorides

This compound is a classic example of an acyl chloride, a class of compounds characterized by a carbonyl group bonded to a chlorine atom. The high electronegativity of both the oxygen and chlorine atoms induces a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility.

The primary reaction of acyl chlorides is nucleophilic acyl substitution . This proceeds via a two-step mechanism: addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[1][2][3][4] This mechanism is highly efficient and generally irreversible due to the excellent leaving group ability of the chloride ion.

Common nucleophiles that react readily with this compound include:

-

Amines: To form amides. The reaction is typically rapid and exothermic.[1][2]

-

Alcohols: To form esters.

-

Water: To form the corresponding carboxylic acid (3-methoxyphenylacetic acid). This reaction is often undesirable and highlights the need for anhydrous handling conditions.

Trustworthiness: Self-Validating Protocols through Proper Handling

The high reactivity of this compound, particularly its sensitivity to moisture, necessitates careful handling to ensure the integrity of the reagent and the success of the reaction. The presence of water will lead to hydrolysis, converting the acyl chloride to the less reactive carboxylic acid and generating corrosive hydrochloric acid.

Key Handling and Storage Recommendations:

-